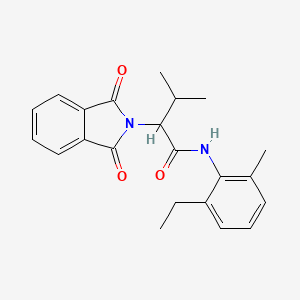![molecular formula C16H15N3O4 B5173715 ethyl 4-{[oxo(2-pyridinylamino)acetyl]amino}benzoate](/img/structure/B5173715.png)
ethyl 4-{[oxo(2-pyridinylamino)acetyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{[oxo(2-pyridinylamino)acetyl]amino}benzoate, also known as EPPBA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPPBA belongs to the class of pyridine-based compounds and has been extensively studied for its pharmacological properties.
作用機序
The mechanism of action of ethyl 4-{[oxo(2-pyridinylamino)acetyl]amino}benzoate is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by inhibiting specific enzymes and signaling pathways involved in cancer cell growth, neurodegeneration, and inflammation.
Biochemical and Physiological Effects:
ethyl 4-{[oxo(2-pyridinylamino)acetyl]amino}benzoate has been shown to exhibit a range of biochemical and physiological effects. The compound has been found to inhibit the activity of specific enzymes such as histone deacetylases, which play a crucial role in cancer cell growth and neurodegeneration. ethyl 4-{[oxo(2-pyridinylamino)acetyl]amino}benzoate has also been shown to modulate specific signaling pathways such as the NF-κB pathway, which is involved in inflammation.
実験室実験の利点と制限
Ethyl 4-{[oxo(2-pyridinylamino)acetyl]amino}benzoate has several advantages and limitations when used in lab experiments. The compound is relatively easy to synthesize and has been shown to exhibit potent pharmacological effects at low concentrations. However, ethyl 4-{[oxo(2-pyridinylamino)acetyl]amino}benzoate is also relatively unstable and has a short half-life, which can make it challenging to work with in lab experiments.
将来の方向性
The potential therapeutic applications of ethyl 4-{[oxo(2-pyridinylamino)acetyl]amino}benzoate are still being explored, and there are several future directions that researchers can take. One potential direction is to further investigate the compound's anti-cancer properties and explore its potential as a chemotherapeutic agent. Another direction is to investigate the compound's neuroprotective properties and explore its potential as a therapeutic agent for neurodegenerative diseases. Additionally, researchers can explore the compound's anti-inflammatory properties and investigate its potential as a therapeutic agent for inflammatory diseases.
合成法
Ethyl 4-{[oxo(2-pyridinylamino)acetyl]amino}benzoate can be synthesized through a multi-step process that involves the reaction of 2-pyridinecarboxylic acid with acetic anhydride, followed by the reaction of the resulting product with ethyl 4-aminobenzoate. The final product is obtained through the reaction of the intermediate product with oxalyl chloride.
科学的研究の応用
Ethyl 4-{[oxo(2-pyridinylamino)acetyl]amino}benzoate has been studied extensively for its potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. The compound has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. ethyl 4-{[oxo(2-pyridinylamino)acetyl]amino}benzoate has also been found to possess neuroprotective properties, which make it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, ethyl 4-{[oxo(2-pyridinylamino)acetyl]amino}benzoate has been shown to possess anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
ethyl 4-[[2-oxo-2-(pyridin-2-ylamino)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-2-23-16(22)11-6-8-12(9-7-11)18-14(20)15(21)19-13-5-3-4-10-17-13/h3-10H,2H2,1H3,(H,18,20)(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBPBMQACAVONZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-naphthyl)-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5173633.png)
![1-cyclohexyl-2-(4-ethylcyclohexyl)octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B5173638.png)
![(2-bromobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5173641.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-phenylglycinamide](/img/structure/B5173661.png)
![N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5173668.png)
![2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid](/img/structure/B5173673.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5173677.png)

![ethyl 4-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5173690.png)
![1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B5173692.png)
![5-acetyl-4-(4-fluorophenyl)-6-methyl-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5173703.png)

